(3Z)-4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydrobenzimidazol-2-ylidene]quinolin-2-one
Overview
Description
The compound with the PubChem identifier (3Z)-4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydrobenzimidazol-2-ylidene]quinolin-2-one is known as Dovitinib. It is a potent and selective inhibitor of class III-V receptor tyrosine kinases. This compound has shown significant potential in inhibiting various receptor tyrosine kinases, including FLT3, c-KIT, FGFR, VEGFR1/2/3, PDGFRβ, and CSF-1R .
Preparation Methods
Dovitinib is synthesized through a series of chemical reactions involving multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Dovitinib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dovitinib can lead to the formation of quinoline derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Dovitinib has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of receptor tyrosine kinases. In biology, it is used to investigate the role of these kinases in various cellular processes. In medicine, Dovitinib is being explored as a potential therapeutic agent for the treatment of cancer, as it can induce apoptosis and sensitize cancer cells to other treatments. In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of Dovitinib involves the inhibition of receptor tyrosine kinases. By binding to the ATP-binding site of these kinases, Dovitinib prevents their activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets of Dovitinib include FLT3, c-KIT, FGFR, VEGFR1/2/3, PDGFRβ, and CSF-1R .
Comparison with Similar Compounds
Dovitinib is unique in its ability to selectively inhibit a broad range of receptor tyrosine kinases. Similar compounds include other tyrosine kinase inhibitors such as Sunitinib, Sorafenib, and Pazopanib. While these compounds also inhibit receptor tyrosine kinases, Dovitinib has shown higher selectivity and potency against certain targets, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(3Z)-4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydrobenzimidazol-2-ylidene]quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,24-25H,7-10,23H2,1H3/b20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYQXZDFIIGCY-ZZEZOPTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)NC(=C4C(=C5C(=NC4=O)C=CC=C5F)N)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N/C(=C/4\C(=C5C(=NC4=O)C=CC=C5F)N)/N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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